Zolmitriptan R-isomer

Description

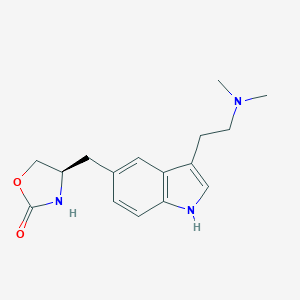

The exact mass of the compound (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSDMUVEXKOYBU-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@@H]3COC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139264-24-7 | |

| Record name | Zolmitriptan, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139264247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZOLMITRIPTAN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3YOE57701 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zolmitriptan R-isomer synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Zolmitriptan R-Isomer

Executive Summary: Zolmitriptan, chemically known as (S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-2-oxazolidinone, is a potent selective serotonin 5-HT1B/1D receptor agonist for the acute treatment of migraine.[1] Its therapeutic efficacy is exclusively attributed to the (S)-enantiomer. The corresponding (R)-enantiomer is not only pharmacologically less active but is also considered a toxic impurity, with its allowable limit strictly regulated by pharmacopoeias such as the United States Pharmacopeia (USP).[2] Consequently, the synthesis and rigorous characterization of the (R)-isomer are of paramount importance for its use as a reference standard in the quality control of the active pharmaceutical ingredient (API). This guide provides a comprehensive overview of a logical synthetic route to the (R)-isomer of Zolmitriptan and the analytical methodologies required for its definitive characterization.

Introduction

Pharmacological Significance of (S)-Zolmitriptan

(S)-Zolmitriptan functions by mediating vasoconstriction of intracranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides, thereby alleviating the symptoms of a migraine attack.[3][4] The stereospecific nature of its interaction with 5-HT1B/1D receptors dictates that only the (S)-enantiomer possesses the desired therapeutic effect.

The (R)-Isomer: A Critical Process Impurity

In stereospecific drug synthesis, the control of chiral impurities is a critical aspect of ensuring drug safety and efficacy. The (R)-isomer of Zolmitriptan, also known as Zolmitriptan EP Impurity A, is the primary enantiomeric impurity in the synthesis of the drug.[5] Due to its potential toxicity, regulatory bodies like the USP have established a strict limit for this impurity, often at or below 0.15% w/w in the final drug substance.[2]

Rationale for Synthesis and Characterization

The availability of a highly characterized, pure (R)-Zolmitriptan reference standard is essential for the validation of analytical methods used in pharmaceutical quality control.[6] It enables the accurate quantification of this impurity in batch release testing of Zolmitriptan API, ensuring compliance with regulatory standards and safeguarding patient health.

Synthesis of (R)-Zolmitriptan

Synthetic Strategy: The Chiral Pool Approach

The most industrially viable and logical approach to synthesizing an enantiomerically pure compound is to begin with a chiral precursor, a strategy known as "chiral pool synthesis." The established synthesis for the active (S)-Zolmitriptan starts with (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one.[1][7] To synthesize the (R)-isomer, the analogous pathway is employed, commencing with the corresponding (R)-enantiomer of the starting material. This ensures the stereochemistry is fixed at the outset, propagating through the synthetic sequence to yield the desired (R)-product.

The overall synthesis is a three-step, one-pot process involving diazotization, reduction, and a Fischer indole synthesis.[7][8]

Step-by-Step Synthesis Protocol

Starting Materials:

-

(R)-4-(4-Aminobenzyl)-2-oxazolidinone (chiral precursor)

-

Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride (SnCl₂) or Sodium Disulphite (Na₂S₂O₅)

-

4,4-Diethoxy-N,N-dimethylbutylamine

Step 1: Diazotization of (R)-4-(4-Aminobenzyl)-2-oxazolidinone

The synthesis begins with the conversion of the primary aromatic amine of the chiral precursor into a diazonium salt. This reaction is highly sensitive to temperature.

-

Protocol:

-

Suspend (R)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one in a mixture of concentrated HCl and water.

-

Cool the suspension to 0°C to -5°C under constant stirring. The low temperature is critical to prevent the highly reactive diazonium salt from decomposing.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) to the suspension. The temperature must be maintained below 5°C throughout the addition.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0°C to ensure complete formation of the diazonium salt.[7][9]

-

Step 2: Reduction to the Hydrazine Intermediate

The diazonium salt is then reduced in situ to the corresponding hydrazine derivative, a key intermediate for the Fischer indole synthesis.

-

Protocol:

-

In a separate vessel, prepare a solution of a reducing agent, such as stannous chloride in concentrated HCl or an aqueous solution of sodium disulphite. Cool this solution to approximately 2-5°C.[7]

-

Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution, maintaining the temperature below 5°C with intensive stirring.

-

Once the addition is complete, allow the mixture to stir and gradually warm to room temperature over 1-2 hours. This is followed by gentle heating (e.g., to 60°C) to ensure the complete reduction to (R)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochloride.[7]

-

Step 3: Fischer Indole Synthesis and Cyclization

The final step involves the acid-catalyzed reaction of the hydrazine intermediate with an aldehyde equivalent, which undergoes condensation and subsequent cyclization to form the indole ring of (R)-Zolmitriptan.

-

Protocol:

-

To the reaction mixture containing the hydrazine hydrochloride, add 4,4-diethoxy-N,N-dimethylbutylamine.[8]

-

Heat the mixture under reflux for several hours (typically 4-5 hours). The acidic environment facilitates the Fischer indole synthesis mechanism, leading to the formation of the indole core.[1][3]

-

Upon completion, cool the reaction mixture. The crude (R)-Zolmitriptan can be isolated by basifying the mixture (e.g., with NaOH or Na₂CO₃ solution to pH 9-9.5) to precipitate the free base, which is then filtered, washed with water, and dried.[7][10]

-

Workflow Visualization: Synthesis of (R)-Zolmitriptan

Caption: Synthetic pathway for (R)-Zolmitriptan via a one-pot reaction sequence.

Characterization and Analytical Control

Definitive characterization of the synthesized (R)-Zolmitriptan is crucial to confirm its identity, purity, and enantiomeric integrity before it can be used as a reference standard.

Chiral Separation and Quantification

The most critical analysis is the separation of the (R)- and (S)-enantiomers to confirm the enantiomeric purity of the synthesized material. High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) are the primary techniques employed.[2][11]

A validated, stability-indicating chiral HPLC method is the gold standard for enantiomeric separation.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A polysaccharide-based chiral stationary phase is required. The Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) is frequently cited as effective.[11][12][13]

-

Mobile Phase: A normal-phase solvent system is typically used. A common composition is a mixture of Hexane, Isopropanol, and Methanol with a small amount of an amine modifier like Diethylamine (DEA) (e.g., 75:10:15:0.1, v/v/v/v).[11][13] The amine is crucial for improving peak shape and resolution between the enantiomers.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 225 nm.[11]

-

Expected Outcome: The method should provide baseline resolution between the (R)- and (S)-isomers, allowing for accurate quantification. The limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer should be sufficiently low (e.g., in the ng/mL range) to meet pharmacopoeial requirements.[13]

CZE offers an orthogonal technique to HPLC for chiral separations, often providing high efficiency and resolution.[2]

-

Instrumentation: Capillary Electrophoresis system with a UV detector.

-

Methodology: The USP provides a CZE method for determining the enantiomeric purity of Zolmitriptan.[2]

-

System Suitability: The method's validity is confirmed using a system suitability solution containing Zolmitriptan, the (R)-isomer, and other related impurities. The resolution between the Zolmitriptan and (R)-isomer peaks must be not less than 1.5.[2]

-

Expected Outcome: CZE should effectively resolve the (R)- and (S)-enantiomers from each other and from other potential process-related impurities.[2]

Spectroscopic Analysis

Spectroscopic methods are used to confirm the chemical structure and identity of the synthesized compound.[14]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. For (R)-Zolmitriptan, the expected protonated molecular ion [M+H]⁺ would be observed at m/z 288.[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The spectra for the (R)-isomer are expected to be identical to those of the (S)-isomer, as they are enantiomers.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretch of the indole, the C=O stretch of the oxazolidinone ring, and C-N bonds.

Analytical Workflow Visualization

Caption: Analytical workflow for the characterization of synthesized (R)-Zolmitriptan.

Data Summary

The following tables summarize key parameters for the analytical control of (R)-Zolmitriptan.

Table 1: Key Parameters for Chiral HPLC Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) | [11][12] |

| Mobile Phase | Hexane:Isopropanol:Methanol:DEA (75:10:15:0.1) | [11][13] |

| Flow Rate | 1.0 mL/min | [11] |

| Detection Wavelength | 225 nm | [11] |

| Resolution (R/S) | Baseline separation (>1.5) |[2] |

Table 2: Summary of Spectroscopic Data for (R)-Zolmitriptan

| Technique | Expected Result | Reference |

|---|---|---|

| Mass Spec. (ESI+) | [M+H]⁺ at m/z 288 | [16] |

| ¹H NMR, ¹³C NMR | Spectra identical to the (S)-enantiomer | [14] |

| IR Spectroscopy | Characteristic peaks for N-H, C=O, C-N groups |[14] |

Conclusion

The synthesis of the (R)-isomer of Zolmitriptan, a critical impurity, is achieved through a well-established chiral pool strategy analogous to the synthesis of the active (S)-enantiomer. Rigorous characterization using orthogonal chiral separation techniques like HPLC and CZE, combined with spectroscopic confirmation, is essential to qualify the material as a reference standard. This high-purity standard is indispensable for the development, validation, and routine application of analytical methods that ensure the safety, quality, and regulatory compliance of Zolmitriptan drug products.

References

-

ResearchGate. (2025). A validated chiral LC method for the determination of Zolmitriptan and its potential impurities. Retrieved from [Link]

-

Reddy, B. P., et al. (2005). A validated chiral LC method for the enantiomeric separation of Zolmitriptan key intermediate, ZTR-5. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 796-800. Retrieved from [Link]

-

Sreenivas, N., et al. (n.d.). A validated chiral LC method for the determination of zolmitriptan and its potential impurities. Chromatographia. Retrieved from [Link]

-

SCIEX. (n.d.). Estimation of (R)-Isomer and Other Impurities of Zolmitriptan API by Capillary Zone Electrophoresis. Retrieved from [Link]

-

Chen, J., et al. (2005). Determination of zolmitriptan enantiomers in rat liver microsomes by chiral high performance liquid chromatography with fluorescence detection. Biomedical Chromatography, 19(8), 638-643. Retrieved from [Link]

-

Neelakandan, K., et al. (2013). Isolation and Structural Elucidation of Novel Isomeric Process Related Impurities of Zolmitriptan. Journal of Analytical & Bioanalytical Techniques, 4(165). Retrieved from [Link]

-

Reddy, G. P. N., et al. (n.d.). Isolation and Characterization of Zolmitriptan Unknown Impurity by Chromatographic and Mass Spectroscopy. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

- Weng, L., et al. (2010). Enantioselective process for the preparation of zolmitriptan. U.S. Patent Application No. 12/663,227.

-

Pharmaffiliates. (n.d.). Zolmitriptan-impurities. Retrieved from [Link]

- Richter Gedeon Nyrt. (2008). Method for the preparation of zolmitriptan. U.S. Patent No. 8,143,417.

-

Prasad, A. S., et al. (2012). A cost effective and large-scale synthesis of Zolmitriptan: An anti-migrane drug. Der Pharma Chemica, 4(1), 347-351. Retrieved from [Link]

-

SynZeal. (n.d.). Zolmitriptan Impurities. Retrieved from [Link]

- Dr. Reddy's Laboratories Ltd. (2009). Process for the preparation of zolmitriptan, salts and solvates thereof. WIPO Patent Application WO/2009/044211.

-

Phenomenex. (n.d.). Separation of Zolmitriptan and its Organic Impurities per USP Monograph. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of zolmitriptan and impurities I and II.... Retrieved from [Link]

-

ResearchGate. (2025). HPLC determination of zolmitriptan and its related substances. Retrieved from [Link]

-

ResearchGate. (2025). A validated chiral LC method for the enantiomeric separation of Zolmitriptan key intermediate, ZTR-5. Retrieved from [Link]

-

Veeprho. (n.d.). This compound. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Identification and characterization of unknown impurity in zolmitriptan tablets by a sensitive HPLC method. Retrieved from [Link]

-

Vujjini, S. K., et al. (2013). Synthesis of Zolmitriptan and Related Substances. Synthetic Communications, 43(24), 3294-3306. Retrieved from [Link]

-

Zentiva, A. S. (2010). A method for the preparation of zolmitriptan. European Patent No. 2118095. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Zolmitriptan and Related Substances. Retrieved from [Link]

-

Zentiva, A. S. (2010). A method for the preparation of zolmitriptan. European Patent No. 2125798. Retrieved from [Link]

-

El-Didamony, A. M., et al. (2016). Two spectroscopic methods for estimation of anti-migraine medications: Sumatriptan and Zolmitriptan based on nucleophilic substitution reaction. Journal of the Association of Arab Universities for Basic and Applied Sciences, 21, 30-36. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Zolmitriptan. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sciex.com [sciex.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. phenomenex.com [phenomenex.com]

- 5. veeprho.com [veeprho.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. US8143417B2 - Method for the preparation of zolmitriptan - Google Patents [patents.google.com]

- 8. A METHOD FOR THE PREPARATION OF ZOLMITRIPTAN - Patent 2118095 [data.epo.org]

- 9. A METHOD FOR THE PREPARATION OF ZOLMITRIPTAN - Patent 2125798 [data.epo.org]

- 10. WO2009044211A1 - Process for the preparation of zolmitriptan, salts and solvates thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. A validated chiral LC method for the enantiomeric separation of Zolmitriptan key intermediate, ZTR-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A validated chiral LC method for the determination of zolmitriptan and its potential impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. synthinkchemicals.com [synthinkchemicals.com]

- 15. omicsonline.org [omicsonline.org]

- 16. ijpbs.com [ijpbs.com]

The Decisive Role of Chirality: A Technical Guide to the Stereochemistry and Biological Activity of Zolmitriptan Enantiomers

Abstract

Zolmitriptan, a cornerstone in the acute treatment of migraine, is a selective serotonin 5-HT1B/1D receptor agonist whose therapeutic efficacy is intrinsically linked to its stereochemistry. This in-depth technical guide provides a comprehensive exploration of the synthesis, stereochemistry, and differential biological activities of the zolmitriptan enantiomers. We will delve into the causality behind the enantioselective synthesis of the pharmacologically active (S)-enantiomer, the stark differences in receptor interaction and metabolic fate between the (S) and (R) forms, and the validated analytical methodologies crucial for ensuring enantiomeric purity. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the pivotal role stereochemistry plays in the pharmacological profile of zolmitriptan.

Introduction: The Significance of a Single Chiral Center

Zolmitriptan, chemically known as (S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-2-oxazolidinone, possesses a single chiral center at the C4 position of the oxazolidinone ring.[1][2] This seemingly subtle structural feature has profound implications for its biological activity. The therapeutic agent used in clinical practice is the (S)-enantiomer, which is responsible for the drug's potent anti-migraine effects.[1] The (R)-enantiomer, conversely, is considered a toxic impurity, necessitating strict control of its presence in the final drug product.[3]

This guide will elucidate the critical aspects of zolmitriptan's stereochemistry, from its synthesis to its pharmacological and pharmacokinetic profiles, underscoring the importance of chirality in drug design and development.

Enantioselective Synthesis of (S)-Zolmitriptan: A Chiral Pool Approach

The industrial production of zolmitriptan relies on an enantioselective synthesis to ensure the exclusive formation of the desired (S)-enantiomer. A common and efficient strategy is the chiral pool synthesis, which commences with a readily available chiral starting material.[1]

A prevalent route begins with L-4-nitrophenylalanine, which is converted to the key chiral intermediate, (S)-4-(4-aminobenzyl)-2-oxazolidinone.[1] This intermediate then undergoes a series of reactions, including diazotization, reduction to a hydrazine, and a subsequent Fischer indole synthesis to construct the core structure of zolmitriptan.[1][4]

Experimental Protocol: Fischer Indole Synthesis

The following is a representative protocol for the Fischer indole synthesis step in the production of zolmitriptan:

-

Reaction Setup: A suspension of (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochloride is prepared in a mixture of acetic acid and water.[4]

-

Addition of Acetal: 4-Dimethylaminobutanal diethylacetal is added to the suspension.[5]

-

Reflux: The reaction mixture is heated to reflux for several hours to facilitate the condensation and cyclization reactions.[5]

-

Workup: After cooling, the reaction mixture is evaporated under vacuum. The residue is dissolved in water, and the pH is adjusted to 8-9 with a saturated sodium bicarbonate solution.[5]

-

Extraction: The aqueous phase is extracted multiple times with dichloromethane.[5]

-

Purification: The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude zolmitriptan is then purified by recrystallization from a suitable solvent system, such as isopropanol/n-heptane.[4]

Comparative Pharmacology of Zolmitriptan Enantiomers

The therapeutic action of zolmitriptan is mediated by its agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[6][7] Activation of 5-HT1B receptors leads to the constriction of dilated cranial blood vessels, while agonism at 5-HT1D receptors inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), from trigeminal nerve endings.[7][8]

The (S)-enantiomer of zolmitriptan is a potent agonist at both 5-HT1B and 5-HT1D receptors.[3][9] While specific binding affinity data for the (R)-enantiomer is not extensively published, its designation as a toxic impurity underscores its lack of therapeutic activity and potential for adverse effects.[3] The pharmacological activity of zolmitriptan resides almost exclusively in the (S)-enantiomer.[1]

(S)-Zolmitriptan also exhibits a moderate affinity for the 5-HT1A and 5-HT1F receptors.[10][11]

Receptor Binding Affinity of (S)-Zolmitriptan

| Receptor Subtype | Binding Affinity (pIC50) | Reference |

| Human 5-HT1D | 9.16 ± 0.12 | [9] |

| Human 5-HT1B | 8.32 ± 0.09 | [9] |

| Human 5-HT1A | 6.45 ± 0.11 | [9] |

| Human 5-HT1F | 7.22 ± 0.12 | [9] |

pIC50 is the negative logarithm of the half maximal inhibitory concentration.

Enantioselective Metabolism and Pharmacokinetics

Zolmitriptan is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2 to an active N-desmethyl metabolite (183C91).[12][13] This active metabolite has a potency at 5-HT1B/1D receptors that is 2 to 6 times greater than the parent compound and contributes significantly to the overall therapeutic effect.[12] The N-desmethyl metabolite is further metabolized by monoamine oxidase A (MAO-A).[3]

Studies have shown that the metabolism of zolmitriptan is enantioselective, with a preferential disposition of the (S)-enantiomer.[14] In vitro studies using rat liver microsomes demonstrated a significant difference in the metabolism of the (S)- and (R)-enantiomers, with the disposition process favoring the therapeutically active (S)-form.[14]

Pharmacokinetic Profile of (S)-Zolmitriptan

The pharmacokinetic parameters of zolmitriptan (the S-enantiomer) have been well-characterized. Following oral administration, it is rapidly absorbed, with 75% of the maximum plasma concentration (Cmax) achieved within one hour.[6] The oral bioavailability is approximately 40%.[6] The elimination half-life of both zolmitriptan and its active N-desmethyl metabolite is approximately 3 hours.[6]

| Parameter | Value | Reference |

| Oral Bioavailability | ~40% | [6] |

| Time to Cmax (Tmax) | 1.5 - 3.0 hours | |

| Elimination Half-life (t1/2) | ~3 hours | [6] |

| Protein Binding | ~25% | [14] |

Analytical Methodologies for Enantiomeric Separation

Ensuring the enantiomeric purity of zolmitriptan is a critical quality control step in its manufacturing process. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the most common and robust method for separating and quantifying the (S)- and (R)-enantiomers.[6]

Validated Chiral HPLC Method

A widely used method employs a Chiralpak AD-H column.[6][14] The separation is typically achieved using a normal-phase mobile phase.

Detailed HPLC Protocol

The following protocol is a validated method for the determination of zolmitriptan and its (R)-enantiomer impurity:

-

Chromatographic System: An HPLC system equipped with a UV detector.

-

Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).[6]

-

Mobile Phase: A mixture of hexane, isopropanol, methanol, and diethylamine in a ratio of 75:10:15:0.1 (v/v/v/v).[6] The inclusion of diethylamine is crucial for achieving good resolution and peak shape.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection Wavelength: 227 nm.[7]

-

Sample Preparation: Dissolve the zolmitriptan sample in the mobile phase.

-

Injection Volume: 10 µL.[6]

-

System Suitability: The resolution between the (S)- and (R)-enantiomer peaks should be greater than 1.5.[7]

Method Validation Parameters

| Parameter | Value | Reference |

| Limit of Detection (LOD) of (R)-enantiomer | 100 ng/mL | [6] |

| Limit of Quantification (LOQ) of (R)-enantiomer | 250 ng/mL | [6] |

Conclusion

The stereochemistry of zolmitriptan is a defining factor in its pharmacological activity and clinical utility. The therapeutic benefit of this anti-migraine agent is exclusively attributed to the (S)-enantiomer, which acts as a potent agonist at 5-HT1B and 5-HT1D receptors. The (R)-enantiomer is an undesirable impurity that must be carefully controlled. The successful development and manufacturing of zolmitriptan hinge on a robust enantioselective synthesis and validated analytical methods to ensure high enantiomeric purity. This guide has provided a detailed overview of these critical aspects, offering valuable insights for professionals in the field of drug development and research. A thorough understanding of the principles of stereochemistry is paramount for the rational design and development of safe and effective chiral drugs.

References

-

Reddy, B. M., & Srinivasu, M. K. (2005). A validated chiral LC method for the enantiomeric separation of Zolmitriptan key intermediate, ZTR-5. Journal of pharmaceutical and biomedical analysis, 37(3), 453–460. [Link]

-

Srinivasu, M. K., Rao, B. M., Sridhar, G., Kumar, P. R., Chandrasekhar, K. B., & Islam, A. (2005). A validated chiral LC method for the determination of zolmitriptan and its potential impurities. Journal of pharmaceutical and biomedical analysis, 37(3), 453–460. [Link]

-

Yu, J., Chen, Y., Rao, E., & Zhong, D. (2004). Determination of zolmitriptan enantiomers in rat liver microsomes by chiral high performance liquid chromatography with fluorescence detection. Biomedical chromatography : BMC, 18(9), 734–739. [Link]

-

Pascual, J. (1999). [Mechanism of action of zolmitriptan]. Revista de neurologia, 29(10), 968–971. [Link]

- BenchChem. (n.d.). Exploring the chemical synthesis and chiral properties of Zolmitriptan. BenchChem.

-

Yin, Y. J., Zhang, Q. M., Li, H. Y., Zhang, Q. S., & Tian, S. J. (2006). Enantioseparation of Zolmitriptan by HPLC. Journal of Chinese Pharmaceutical Sciences, 15(1), 55-58. [Link]

-

Iuga, C., & Bojita, M. (2012). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 17(8), 9480-9519. [Link]

- Chen, Y., Yu, J., Rao, E., & Zhong, D. (2004). Enantioselective metabolism of zolmitriptan in rat liver microsomes. Acta pharmacologica Sinica, 25(11), 1540–1545.

-

Prasad, A. S., Kumar, T. P., Kumar, K. S., & Reddy, G. O. (2012). A cost effective and large-scale synthesis of Zolmitriptan: An anti-migrane drug. Der Pharma Chemica, 4(1), 347-351. [Link]

-

Martin, G. R., Robertson, A. D., MacLennan, S. J., Prentice, D. J., & Poyser, J. P. (1997). Receptor specificity and trigemino-vascular inhibitory actions of a novel 5-HT1B/1D receptor partial agonist, 311C90 (zolmitriptan). British journal of pharmacology, 121(1), 157–164. [Link]

-

Wild, M. J., McKillop, D., & Smith, D. A. (1999). Determination of the human cytochrome P450 isoforms involved in the metabolism of zolmitriptan. Xenobiotica; the fate of foreign compounds in biological systems, 29(11), 1095–1112. [Link]

- Rapoport, A. M., Ramadan, N. M., Adelman, J. U., Mathew, N. T., Elkind, A. H., Kudrow, D. B., & Earl, N. L. (1997). Optimizing the dose of zolmitriptan (Zomig, 311C90) for the acute treatment of migraine. A multicenter, double-blind, placebo-controlled, dose range-finding study. The 017 Clinical Trial Study Group. Neurology, 49(5), 1210–1218.

-

Lionetto, L., Negro, A., Palmisani, S., & Martelletti, P. (2012). Pharmacokinetic evaluation of zolmitriptan for the treatment of migraines. Expert opinion on drug metabolism & toxicology, 8(10), 1315–1325. [Link]

- BenchChem. (n.d.). Zolmitriptan: A Technical Guide to Cellular and Molecular Targets Beyond Serotonin 5-HT1B/1D Receptors. BenchChem.

-

Prospire, P. (2023). Zolmitriptan. In StatPearls. StatPearls Publishing. [Link]

-

Rubio-Beltrán, E., Labastida-Ramírez, A., Villalón, C. M., & MaassenVanDenBrink, A. (2018). Characterization of binding, functional activity, and contractile responses of the selective 5-HT1F receptor agonist lasmiditan. British journal of pharmacology, 175(23), 4436–4448. [Link]

-

Ferrari, M. D., Goadsby, P. J., Roon, K. I., & Lipton, R. B. (2002). Triptans (serotonin, 5-HT1B/1D agonists) in migraine: detailed results and methods of a meta-analysis of 53 trials. Cephalalgia : an international journal of headache, 22(8), 633–658. [Link]

-

Dixon, R., French, S., Kemp, J., Sellers, M., & Yates, R. (1998). The metabolism of zolmitriptan: effects of an inducer and an inhibitor of cytochrome p450 on its pharmacokinetics in healthy volunteers. Clinical drug investigation, 16(4), 269–278. [Link]

-

Prospire, P. (2023). Zolmitriptan. In StatPearls. StatPearls Publishing. [Link]

-

U.S. Food and Drug Administration. (2001). Zomig Clinical Pharmacology Biopharmaceutics Review. [Link]

-

Goadsby, P. J., & Knight, Y. (1997). Central sites of actions of zolmitriptan and sumatriptan: 5HT1B, 5HT1D and 5HT1F receptor distribution. Cephalalgia : an international journal of headache, 17(6), 711. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60857, Zolmitriptan. PubChem. Retrieved from [Link]

-

Dixon, R., Gillotin, C., Gibb, I., Posner, J., Peck, R. W., & Johnston, T. (1998). Effect of hepatic impairment on the pharmacokinetics of zolmitriptan. Journal of clinical pharmacology, 38(1), 69–78. [Link]

-

Dahlöf, C., Diener, H. C., Goadsby, P. J., Massiou, H., Olesen, J., Schoenen, J., & Sweet, R. (1998). Zolmitriptan, a 5-HT1B/1D receptor agonist for the acute oral treatment of migraine: a multicentre, dose-range finding study. European journal of neurology, 5(6), 535–543. [Link]

-

Rubio-Beltrán, E., & MaassenVanDenBrink, A. (2018). Is selective 5-HT1F receptor agonism an entity apart from that of the triptans in antimigraine therapy?. Pharmacology & therapeutics, 186, 1-10. [Link]

-

Ferrari, M. D., Goadsby, P. J., Roon, K. I., & Lipton, R. B. (2002). Triptans (Serotonin, 5-HT1B/1D Agonists) in Migraine: Detailed Results and Methods of A Meta-Analysis of 53 Trials. Cephalalgia, 22(8), 633-658. [Link]

- Tao, H., & Ye, W. (2010). U.S.

Sources

- 1. The absolute bioavailability and effect of food on the pharmacokinetics of zolmitriptan in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pre-clinical pharmacology of zolmitriptan (Zomig; formerly 311C90), a centrally and peripherally acting 5HT1B/1D agonist for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The clinical pharmacokinetics of zolmitriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics of the antimigraine compound zolmitriptan in Japanese and Caucasian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preliminary studies of the pharmacokinetics and tolerability of zolmitriptan nasal spray in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptor specificity and trigemino-vascular inhibitory actions of a novel 5-HT1B/1D receptor partial agonist, 311C90 (zolmitriptan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zolmitriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Central sites of actions of zolmitriptan and sumatriptan: 5HT1B, 5HT1D and 5HT1F receptor distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The clinical pharmacokinetics of zolmitriptan | Semantic Scholar [semanticscholar.org]

- 13. Determination of zolmitriptan enantiomers in rat liver microsomes by chiral high performance liquid chromatography with fl uorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rndsystems.com [rndsystems.com]

The Unseen Half: A Deep Dive into the Pharmacological Profile of Zolmitriptan's R-Isomer

Executive Summary

Zolmitriptan, a cornerstone in the acute treatment of migraine, is a selective serotonin 5-HT1B/1D receptor agonist.[1] While the therapeutic efficacy of the clinically utilized (S)-enantiomer is well-documented, its chiral counterpart, the (R)-isomer, remains largely uncharacterized in publicly available literature. This technical guide synthesizes the current understanding of the pharmacological profile of the zolmitriptan R-isomer, drawing from established principles of stereochemistry in pharmacology and the limited available data. We will explore its receptor binding and functional activity, pharmacokinetic disposition, and toxicological implications, providing a comprehensive resource for researchers, scientists, and drug development professionals. This guide will also detail established experimental protocols for the characterization of such chiral compounds, offering a framework for further investigation into this lesser-known enantiomer.

Introduction: The Significance of Chirality in Triptan Pharmacology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral drug, can exhibit profound differences in their pharmacological and toxicological properties. This is due to the stereospecific nature of biological receptors and enzymes, which often interact preferentially with one enantiomer over the other.

In the case of zolmitriptan, the molecule possesses a single chiral center at the C4 position of the oxazolidinone ring. The therapeutically active form is the (S)-isomer, which is a potent agonist at 5-HT1B and 5-HT1D receptors.[2] The (R)-isomer is considered an impurity in the synthesis of zolmitriptan and its presence is strictly controlled in pharmaceutical formulations. Understanding the pharmacological profile of this R-isomer is critical for ensuring the safety, efficacy, and quality of zolmitriptan as a therapeutic agent.

Receptor Pharmacology: Unraveling the Interaction with 5-HT1B/1D Receptors

The primary mechanism of action of zolmitriptan involves its agonist activity at 5-HT1B and 5-HT1D receptors.[1] Activation of these receptors leads to vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides in the trigeminal nervous system, thereby alleviating migraine symptoms.

Receptor Binding Affinity

Table 1: Comparative Receptor Binding Affinity of Zolmitriptan (S-Isomer)

| Receptor Subtype | Binding Affinity (pIC50) | Binding Affinity (Ki, nM) | Reference(s) |

| Human 5-HT1B | 8.32 ± 0.09 | 5.01 | [2][3] |

| Human 5-HT1D | 9.16 ± 0.12 | 0.63 | [2][3] |

| Human 5-HT1A | 7.0 | - | [4] |

| Human 5-HT1F | - | 63.09 | [3] |

Note: Data presented is for the (S)-isomer of zolmitriptan. Specific binding affinity data for the (R)-isomer is not currently available in the cited literature.

Functional Activity

The (S)-isomer of zolmitriptan acts as a partial agonist at 5-HT1B/1D receptors.[2] This means that while it binds to and activates the receptor, it may not produce the maximal response achievable by the endogenous ligand, serotonin. The functional activity of the R-isomer has not been explicitly detailed in the available literature. However, based on the principles of stereoselectivity, it is highly probable that the R-isomer exhibits significantly lower potency and/or intrinsic activity at these receptors compared to the S-isomer.

Experimental Protocol: Radioligand Binding Assay

A standard method to determine the binding affinity of a compound for a specific receptor is the radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of the R- and S-isomers of zolmitriptan for the human 5-HT1B and 5-HT1D receptors.

Methodology:

-

Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human 5-HT1B or 5-HT1D receptor.

-

Radioligand: Select a suitable high-affinity radioligand for the target receptor (e.g., [3H]-GR125743 for 5-HT1B/1D receptors).

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (R- and S-zolmitriptan).

-

Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

Pharmacokinetics: The Journey of the R-Isomer in the Body

The pharmacokinetic profile of a drug dictates its absorption, distribution, metabolism, and excretion (ADME). While the pharmacokinetics of racemic zolmitriptan are well-characterized, specific data for the R-isomer are limited.

Enantioselective Metabolism

A key finding is that the metabolism of zolmitriptan is enantioselective. In vitro studies using rat liver microsomes have demonstrated a significant difference in the disposition of the S- and R-isomers, with the metabolic process favoring the S-form.[5] This suggests that the R-isomer may have a longer half-life and potentially accumulate to a greater extent than the S-isomer upon repeated dosing, a critical consideration for its toxicological profile. The IC50 ratio of R- to S-zolmitriptan and S- to R-zolmitriptan (IC50S/R/IC50R/S) was found to be 45.2, indicating a substantial preference for the metabolism of the S-enantiomer.[5]

Experimental Protocol: Chiral HPLC for Enantiomer Separation

To study the enantioselective metabolism and pharmacokinetics, a robust analytical method for separating and quantifying the enantiomers is essential.

Objective: To separate and quantify the R- and S-isomers of zolmitriptan in a biological matrix (e.g., plasma or liver microsomes).

Methodology:

-

Sample Preparation: Extract the zolmitriptan enantiomers from the biological matrix using a suitable organic solvent (e.g., chloroform/isopropanol).

-

Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase. A Chiralpak AD-H column has been shown to be effective.[5]

-

Mobile Phase: Employ a normal-phase mobile phase, such as a mixture of hexane, isopropanol, and triethylamine.[5]

-

Detection: Use a sensitive detection method, such as fluorescence detection, with appropriate excitation and emission wavelengths (e.g., excitation at 291 nm and emission at 350 nm).[5]

-

Quantification: Generate calibration curves for both the R- and S-isomers using standards of known concentrations to quantify the enantiomers in the samples.

Caption: Workflow for chiral HPLC analysis.

Pharmacodynamics and Toxicology: The Physiological Impact of the R-Isomer

The pharmacodynamic effects of the R-isomer are presumed to be significantly less pronounced than those of the S-isomer due to its lower receptor affinity. However, its toxicological profile is a critical area of concern.

In Vivo Effects

Specific in vivo studies on the pharmacodynamic effects of the R-isomer in animal models of migraine are not available in the reviewed literature. It is reasonable to hypothesize that at equivalent doses, the R-isomer would exhibit a much-reduced or absent anti-migraine effect compared to the S-isomer.

Toxicological Profile

The R-isomer of zolmitriptan is officially recognized as a toxic impurity.[6] The United States Pharmacopeia (USP) sets a strict limit for the R-isomer in zolmitriptan active pharmaceutical ingredient (API).[7] While specific toxicological studies detailing the mechanisms of its toxicity are not publicly available, general toxicity studies on racemic zolmitriptan have been conducted. These studies in mice have determined the LD50 to be 660 mg/kg for males and 1045 mg/kg for females when administered orally. The drug exhibits a weak irritating effect on mucous membranes and has a low potential for accumulation. It is important to note that these toxicity data are for the racemic mixture and the specific contribution of the R-isomer to these effects is unknown.

Conclusion and Future Directions

The pharmacological profile of the this compound is largely incomplete, representing a significant gap in our understanding of this chiral drug. While it is established that the S-isomer is the pharmacologically active and therapeutically beneficial enantiomer, the R-isomer is relegated to the status of a toxic impurity. The enantioselective metabolism of zolmitriptan, favoring the S-isomer, raises potential concerns about the accumulation of the R-isomer.

Future research should focus on obtaining quantitative data for the R-isomer, including:

-

Receptor Binding and Functional Assays: Determining the Ki and EC50 values of the R-isomer at 5-HT1B and 5-HT1D receptors is essential for a direct comparison with the S-isomer.

-

In Vivo Pharmacodynamic Studies: Evaluating the effects of the pure R-isomer in animal models of migraine would definitively characterize its therapeutic potential (or lack thereof).

-

Detailed Toxicological Studies: Investigating the specific mechanisms of toxicity of the R-isomer is crucial for a comprehensive safety assessment.

A thorough understanding of the pharmacological profile of the this compound is not merely an academic exercise. It is fundamental to ensuring the continued safety and efficacy of zolmitriptan as a vital treatment for migraine sufferers worldwide. By employing the experimental protocols outlined in this guide, researchers can begin to fill the existing knowledge gaps and provide a more complete picture of this unseen half of a widely used therapeutic agent.

References

- Yuan, H., Liu, C., & Zeng, S. (2005). Determination of zolmitriptan enantiomers in rat liver microsomes by chiral high performance liquid chromatography with fluorescence detection.

- Martin, G. R., Robertson, A. D., MacLennan, S. J., Prentice, D. J., & Hopkins, R. (1997). Receptor specificity and trigemino-vascular inhibitory actions of a novel 5-HT1B/1D receptor partial agonist, 311C90 (zolmitriptan). British journal of pharmacology, 121(1), 157–164.

- Bidevkina, M. V., Golubeva, M. I., Bobrineva, I. A., Limantsev, A. V., Potapova, T. N., Razumnaya, I. N., Savchenko, A. Y., & Ramenskaya, G. V. (2020). TOXICITY AND HAZARD OF ZOLMITRIPAN (EXPERIMENTAL STUDY). Toksikologicheskii Vestnik, (5), 57-60.

- Bidevkina, M.V., et al. (2020). TOXICITY AND HAZARD OF ZOLMITRIPAN (EXPERIMENTAL STUDY). Toxicological Review. PDF available.

- Napier, C., Stewart, M., Melrose, H., Hopkins, R., McHarg, A., & Wallis, R. (1999). Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors. European journal of pharmacology, 368(2-3), 259–268.

-

PubChem. (n.d.). Zolmitriptan. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Pharmacology Review(s) - accessdata.fda.gov. Retrieved from [Link]

- Seaber, E. J., Dixon, R. M., & Rolan, P. E. (1998). The pharmacodynamics and pharmacokinetics of the 5HT1B/1D-agonist zolmitriptan in healthy young and elderly men and women. Clinical pharmacology and therapeutics, 63(3), 342–353.

- Abram, J. A., & Patel, P. (2023). Zolmitriptan. In StatPearls.

- Kalanuria, A. A., & Peterlin, B. L. (2009). A Review of the Pharmacokinetics, Pharmacodynamics and Efficacy of Zolmitriptan in the Acute Abortive Treatment of Migraine. Clinical Medicine. Therapeutics, 1, CMT.S2056.

-

SCIEX. (n.d.). Estimation of (R)-Isomer and Other Impurities of Zolmitriptan API by Capillary Zone Electrophoresis. Retrieved from [Link]

- Dixon, R. M., Gillotin, C., Gibb, I., & Posner, J. (1998). The pharmacokinetics and pharmacodynamics of zolmitriptan in patients with mild to moderate hypertension: a double-blind, placebo-controlled study. Journal of clinical pharmacology, 38(8), 694–701.

- U.S. Pharmacopeia. (n.d.). Zolmitriptan. USP-NF.

- Pascual, J., Castro, M. E., & Pazos, A. (1997). Central sites of actions of zolmitriptan and sumatriptan: 5HT1B, 5HT1D and 5HT1F receptor distribution.

- Rubio-Beltrán, E., Labastida-Ramírez, A., Villalón, C. M., & MaassenVanDenBrink, A. (2018). Is selective 5-HT1F receptor agonism an entity apart from that of the triptans in antimigraine therapy?. Pharmacology & therapeutics, 186, 1–13.

- Dahlöf, C. G. (1998). Zolmitriptan, a 5-HT1B/1D receptor agonist for the acute oral treatment of migraine: a multicentre, dose-range finding study. European journal of neurology, 5(6), 535–543.

- MacLennan, S. J., & Martin, G. R. (1998). Cranial vascular effects of zolmitriptan, a centrally active 5-HT1B/1D receptor partial agonist for the acute treatment of migraine. European journal of pharmacology, 361(2-3), 173–180.

- Goadsby, P. J., & Classey, J. D. (2000). The effects of 5-HT1A, 5-HT1B and 5-HT1D receptor agonists on trigeminal nociceptive neurotransmission in anaesthetized rats. British journal of pharmacology, 130(1), 57–63.

Sources

- 1. Determination of zolmitriptan enantiomers in rat liver microsomes by chiral high performance liquid chromatography with fl uorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Receptor specificity and trigemino-vascular inhibitory actions of a novel 5-HT1B/1D receptor partial agonist, 311C90 (zolmitriptan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. TOXICITY AND HAZARD OF ZOLMITRIPTAN (EXPERIMENTAL STUDY) - Bidevkina - Toxicological Review [rjmseer.com]

- 5. repub.eur.nl [repub.eur.nl]

- 6. Central sites of actions of zolmitriptan and sumatriptan: 5HT1B, 5HT1D and 5HT1F receptor distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Metabolism of Zolmitriptan R-Isomer: A Technical Guide for Drug Development Professionals

Abstract

Zolmitriptan, a selective 5-HT1B/1D receptor agonist, is a cornerstone in the acute treatment of migraine.[1][2] As with many chiral drugs, understanding the stereoselective metabolism is paramount for a comprehensive grasp of its pharmacokinetics, efficacy, and potential for drug-drug interactions. This technical guide provides an in-depth exploration of the in vitro metabolism of the R-isomer of Zolmitriptan. While the S-enantiomer is the pharmacologically active form, a thorough characterization of the R-isomer's metabolic fate is crucial for regulatory submissions and a complete safety profile.[3][4] This document synthesizes current knowledge, outlines detailed experimental protocols, and offers field-proven insights for researchers in drug development.

Introduction: The Significance of Stereoselectivity in Zolmitriptan's Metabolism

Zolmitriptan possesses a single chiral center, leading to the existence of two enantiomers: the pharmacologically active (S)-Zolmitriptan and its counterpart, (R)-Zolmitriptan.[3][4] The metabolic clearance of Zolmitriptan is a primary determinant of its systemic exposure and, consequently, its therapeutic window. The major metabolic pathways for the racemic mixture involve N-demethylation to an active metabolite, N-desmethyl-zolmitriptan (183C91), followed by further oxidation.[5] Studies have identified Cytochrome P450 1A2 (CYP1A2) as the principal enzyme mediating the initial N-demethylation, while Monoamine Oxidase A (MAO-A) is responsible for the subsequent conversion of the active metabolite to inactive products.[6][7][8]

Crucially, in vitro studies using rat liver microsomes have demonstrated that the metabolism of Zolmitriptan is enantioselective, with a preferential disposition of the S-form.[9] This finding strongly suggests that the R-isomer may exhibit a distinct metabolic profile, potentially leading to different clearance rates and metabolite formation. A slower metabolism of the R-isomer could result in its accumulation, necessitating a thorough investigation of its own metabolic pathways and potential for off-target effects.

This guide will delve into the known metabolic pathways of Zolmitriptan, with a specific focus on extrapolating the likely fate of the R-isomer in human in vitro systems. We will also provide comprehensive, step-by-step protocols for the key experiments required to elucidate the metabolism of a chiral drug substance like Zolmitriptan's R-isomer.

Primary Metabolic Pathways of Zolmitriptan

The biotransformation of Zolmitriptan is a multi-step process involving both Phase I and Phase II metabolic enzymes. The key transformations are N-demethylation and oxidation.

N-demethylation to Active Metabolite (183C91)

The initial and clinically most significant metabolic step is the N-demethylation of the terminal dimethylamino group to form N-desmethyl-zolmitriptan (183C91). This metabolite is also a potent 5-HT1B/1D agonist and contributes significantly to the overall therapeutic effect.[5]

-

Enzyme Responsible: In vitro studies with human liver microsomes and recombinant human CYP enzymes have unequivocally identified CYP1A2 as the primary enzyme responsible for this conversion.[6][7] The use of selective CYP1A2 inhibitors, such as furafylline, has been shown to markedly inhibit the formation of the N-desmethyl metabolite.[6]

Further Metabolism of N-desmethyl-zolmitriptan

The active N-desmethyl metabolite undergoes further metabolism, primarily through oxidative deamination, leading to inactive metabolites.

-

Enzyme Responsible: Studies utilizing selective inhibitors, such as clorgyline, have demonstrated that Monoamine Oxidase A (MAO-A) is the key enzyme responsible for the metabolism of N-desmethyl-zolmitriptan.[6][10] This pathway ultimately leads to the formation of an inactive indole acetic acid derivative.[6]

Other Metabolic Pathways

In addition to the major pathways, other minor metabolites have been identified, including an inactive N-oxide metabolite.[1] A recent study in rats has also suggested a role for CYP2D6 in the metabolic activation of Zolmitriptan, leading to the formation of a reactive α,β-unsaturated imine intermediate that can be trapped with glutathione.[11] While this pathway's significance in humans is yet to be fully elucidated, it warrants consideration in safety assessments.

Stereoselectivity in the Metabolism of Zolmitriptan R-Isomer: Evidence and Implications

As previously mentioned, a pivotal study utilizing rat liver microsomes has provided direct evidence for the enantioselective metabolism of Zolmitriptan.[9]

Key Findings from In Vitro Rat Studies

-

Enantioselective Disposition: Significant differences were observed in the disposition of the S- and R-isomers when either the racemate or individual enantiomers were incubated with rat liver microsomes.[9]

-

Preference for S-isomer: The disposition process was found to favor the S-form of Zolmitriptan, suggesting a slower metabolic clearance for the R-isomer in this system.[9]

Implications for Human Metabolism of the R-Isomer

While direct human in vitro data on the stereoselective metabolism of Zolmitriptan is not yet available, the findings from the rat study provide a strong rationale for dedicated investigation. It is plausible that human CYP1A2 and MAO-A also exhibit stereoselectivity towards the enantiomers of Zolmitriptan and its N-desmethyl metabolite.

Hypothesized Metabolic Profile of this compound:

Based on the available evidence, it is hypothesized that the R-isomer of Zolmitriptan is also a substrate for CYP1A2 and that its N-desmethyl metabolite is a substrate for MAO-A. However, the rate of these metabolic conversions may be significantly slower compared to the S-isomer. This could lead to:

-

Higher plasma concentrations and a longer half-life of the R-isomer compared to the S-isomer when administered as a racemate.

-

Differential metabolite ratios , with potentially lower formation of the N-desmethyl metabolite from the R-isomer.

A comprehensive in vitro investigation is therefore essential to confirm these hypotheses and to fully characterize the metabolic profile of the R-isomer in humans.

In Vitro Experimental Workflows for this compound Metabolism Studies

To thoroughly investigate the in vitro metabolism of this compound, a series of well-defined experiments should be conducted. The following section provides detailed, step-by-step protocols for these key assays.

Metabolic Stability in Human Liver Microsomes (HLM)

This initial screen provides a measure of the intrinsic clearance of the R-isomer by the major hepatic Phase I enzymes.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Thaw pooled human liver microsomes (HLMs) on ice.

-

Prepare a 0.5 M potassium phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation:

-

In a microcentrifuge tube, combine the potassium phosphate buffer, HLM suspension (final protein concentration typically 0.5-1 mg/mL), and this compound stock solution (final substrate concentration typically 1 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Termination and Sample Preparation:

-

Immediately add the aliquot to a tube containing a cold stop solution (e.g., acetonitrile with an internal standard).

-

Vortex to mix and precipitate the proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

Analytical Method:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining this compound against time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).

-

Causality Behind Experimental Choices:

-

HLMs are chosen as they are a rich source of CYP enzymes, the primary drivers of Phase I metabolism.

-

The NADPH regenerating system is essential to provide the necessary cofactor for CYP enzyme activity.

-

Acetonitrile is used to terminate the reaction by precipitating the microsomal proteins and to extract the analyte.

-

LC-MS/MS provides the sensitivity and selectivity required for accurate quantification of the parent drug.

Enzyme Phenotyping using Recombinant Human CYP Enzymes

This experiment identifies the specific CYP isozymes responsible for the metabolism of this compound.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound.

-

Obtain a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with cytochrome P450 reductase.

-

Prepare the necessary buffers and NADPH regenerating system as described in the HLM stability assay.

-

-

Incubation:

-

In separate tubes for each CYP isozyme, combine the buffer, the specific recombinant enzyme, and this compound.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction with the NADPH regenerating system.

-

Incubate for a fixed time period (e.g., 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction and prepare the samples as described for the HLM assay.

-

-

Analytical Method:

-

Analyze the samples by LC-MS/MS to measure the depletion of this compound or the formation of the N-desmethyl metabolite.

-

-

Data Analysis:

-

Compare the extent of metabolism across the different CYP isozymes to identify the primary contributors.

-

Causality Behind Experimental Choices:

-

Recombinant enzymes allow for the unambiguous identification of the specific enzymes involved in the metabolism, as each isozyme is tested in isolation.

-

The panel of CYP enzymes selected represents the major drug-metabolizing isoforms in the human liver.

Metabolism in Human Hepatocytes

Hepatocytes provide a more physiologically relevant in vitro system as they contain a full complement of both Phase I and Phase II metabolic enzymes and transporters.

Experimental Protocol:

-

Hepatocyte Culture:

-

Thaw cryopreserved human hepatocytes according to the supplier's protocol.

-

Plate the hepatocytes in collagen-coated plates and allow them to attach and form a monolayer.

-

-

Incubation:

-

Remove the plating medium and add fresh incubation medium containing this compound (typically 1 µM).

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2.

-

At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect both the cells and the incubation medium.

-

-

Sample Preparation:

-

For the medium, add a stop solution and process as described for the microsomal assay.

-

For the cells, lyse them (e.g., with a lysis buffer or by freeze-thaw cycles) and then add a stop solution.

-

-

Analytical Method:

-

Analyze the samples using LC-MS/MS to quantify the parent drug and to identify and quantify any metabolites formed.

-

-

Data Analysis:

-

Determine the rate of disappearance of the parent drug and the rate of formation of metabolites over time.

-

Causality Behind Experimental Choices:

-

Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they most closely mimic the in vivo liver environment.[12]

-

Analyzing both cells and medium is important to account for any metabolites that may be retained within the cells.

Data Presentation and Interpretation

To facilitate the analysis and comparison of data from these experiments, it is essential to present the results in a clear and structured manner.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value |

| In Vitro Half-Life (t½, min) | [Insert experimental value] |

| Intrinsic Clearance (CLint, µL/min/mg protein) | [Insert experimental value] |

Table 2: Relative Contribution of CYP Isozymes to the Metabolism of this compound

| CYP Isozyme | % Metabolism |

| CYP1A2 | [Insert experimental value] |

| CYP2C9 | [Insert experimental value] |

| CYP2C19 | [Insert experimental value] |

| CYP2D6 | [Insert experimental value] |

| CYP3A4 | [Insert experimental value] |

| Other | [Insert experimental value] |

Visualization of Metabolic Pathways and Workflows

Visual diagrams are invaluable tools for understanding complex biological processes and experimental designs.

Caption: Proposed metabolic pathway of this compound.

Caption: General experimental workflow for in vitro metabolism studies.

Conclusion and Future Directions

The in vitro metabolism of the this compound is a critical area of investigation for a complete understanding of the drug's disposition. Based on existing data for the racemate and stereoselectivity studies in animal models, it is evident that CYP1A2 and MAO-A are the key enzymes involved. However, the rate of metabolism for the R-isomer in human systems is likely different from that of the therapeutically active S-isomer.

The experimental protocols outlined in this guide provide a robust framework for researchers to definitively characterize the metabolic profile of Zolmitriptan's R-isomer. Future studies should focus on direct comparative experiments between the R- and S-isomers in human in vitro systems to quantify the degree of stereoselectivity. Such data will be invaluable for refining pharmacokinetic models, predicting potential drug-drug interactions, and ensuring the overall safety and efficacy of Zolmitriptan.

References

-

Zhang G, Wang Z, Sun J, Gu J, Liu W. Determination of zolmitriptan enantiomers in rat liver microsomes by chiral high performance liquid chromatography with fluorescence detection. Biomed Chromatogr. 2005;19(6):476-481. [Link]

-

Wild MJ, McKillop D, Butters CJ. Determination of the human cytochrome P450 isoforms involved in the metabolism of zolmitriptan. Xenobiotica. 1999;29(10):1095-1112. [Link]

-

Li X, et al. Metabolic activation of zolmitriptan mediated by CYP2D6. Xenobiotica. 2021;51(8):943-951. [Link]

-

Reddy B, et al. A validated chiral LC method for the determination of zolmitriptan and its potential impurities. J Pharm Biomed Anal. 2007;45(4):637-643. [Link]

-

Dixon R, et al. The metabolism of zolmitriptan: effects of an inducer and an inhibitor of cytochrome p450 on its pharmacokinetics in healthy volunteers. Clin Drug Investig. 1998;15(6):515-522. [Link]

-

Srinivasu MK, et al. A validated chiral LC method for the determination of Zolmitriptan and its potential impurities. ResearchGate. 2011. [Link]

-

SCIEX. Estimation of (R)-Isomer and Other Impurities of Zolmitriptan API by Capillary Zone Electrophoresis. [Link]

-

ClinPGx. CYP1A2. [Link]

-

Dixon R, Warrander A. The clinical pharmacokinetics of zolmitriptan. Cephalalgia. 1997;17 Suppl 18:15-20. [Link]

-

Dixon R, et al. Effect of hepatic impairment on the pharmacokinetics of zolmitriptan. J Clin Pharmacol. 1998;38(8):694-701. [Link]

-

Joginapalli S, et al. Enantiomeric discrimination and quantification of Zolmitriptan by H NMR spectroscopy using (R)-(-)-α-Methoxy phenyl acetic acid. JOCPR. 2012;4(3):1579-1587. [Link]

-

LeCluyse EL. The use of human hepatocytes to investigate drug metabolism and CYP enzyme induction. Methods Mol Biol. 2001;167:121-150. [Link]

-

Yasui-Furukori N, et al. An in vitro interethnic comparison of monoamine oxidase activities between Japanese and Caucasian livers using rizatriptan, a serotonin receptor 1B/1D agonist, as a model drug. Eur J Clin Pharmacol. 2002;58(5):331-336. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 60857, Zolmitriptan. [Link]

-

Patel P, et al. Zolmitriptan. In: StatPearls. StatPearls Publishing; 2023. [Link]

-

Vandenhende F, et al. Effect of MAO-A inhibition on the pharmacokinetics of almotriptan, an antimigraine agent in humans. Br J Clin Pharmacol. 2001;52(3):293-298. [Link]

-

Gebhardt B, et al. New Hepatocyte In Vitro Systems for Drug Metabolism: Metabolic Capacity and Recommendations for Application in Basic Research and Drug Development, Standard Operation Procedures. Drug Metab Rev. 2003;35(2-3):145-213. [Link]

Sources

- 1. Zolmitriptan | C16H21N3O2 | CID 60857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Zolmitriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. The clinical pharmacokinetics of zolmitriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of the human cytochrome P450 isoforms involved in the metabolism of zolmitriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The metabolism of zolmitriptan: effects of an inducer and an inhibitor of cytochrome p450 on its pharmacokinetics in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of MAO-A inhibition on the pharmacokinetics of almotriptan, an antimigraine agent in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of zolmitriptan enantiomers in rat liver microsomes by chiral high performance liquid chromatography with fl uorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An in vitro interethnic comparison of monoamine oxidase activities between Japanese and Caucasian livers using rizatriptan, a serotonin receptor 1B/1D agonist, as a model drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic activation of zolmitriptan mediated by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The use of human hepatocytes to investigate drug metabolism and CYP enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Toxicological Evaluation of Zolmitriptan's (R)-isomer

This guide provides a comprehensive framework for the toxicological assessment of the (R)-isomer of Zolmitriptan, an essential consideration in the development and manufacturing of the S-enantiomer as a therapeutic agent. Designed for researchers, toxicologists, and drug development professionals, this document outlines the regulatory rationale, analytical prerequisites, and a tiered testing strategy—from in vitro screening to definitive in vivo studies—grounded in established scientific principles and regulatory expectations.

Introduction: The Imperative of Chiral Purity

Zolmitriptan, chemically (S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-2-oxazolidinone, is a potent and selective serotonin 5-HT1B/1D receptor agonist used for the acute treatment of migraine.[1][2] Its therapeutic efficacy is stereospecific, residing entirely in the (S)-enantiomer (the eutomer). The (R)-enantiomer, or distomer, is considered a potential process-related impurity or a metabolite and is not expected to contribute to the therapeutic effect.[3][4]

In the landscape of pharmaceutical development, the presence of a distomer is not merely a matter of purity but a critical safety concern. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate a thorough investigation of chiral active substances.[5][6][7] The underlying principle is that enantiomers, despite identical chemical formulas, can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the body.[8][9] The tragic history of thalidomide, where the (S)-enantiomer was teratogenic while the (R)-enantiomer was sedative, serves as a stark reminder of the importance of stereoselective toxicological evaluation.[10]

Therefore, a rigorous toxicological assessment of the Zolmitriptan (R)-isomer is not optional but a fundamental requirement to establish a safe impurity threshold and ensure the overall safety profile of the final drug product.

Regulatory Rationale and Strategic Framework

The development of a single enantiomer drug requires a specific justification for not developing the racemate.[6][7] This justification must be supported by data demonstrating the properties of the individual enantiomers. The EMA's guideline "Investigation of Chiral Active Substances" and the FDA's policy on stereoisomeric drugs provide the regulatory foundation for this work.[5][7][11]

The core objective is to characterize the (R)-isomer's intrinsic toxicity. Key questions to address are:

-

Does the (R)-isomer possess its own distinct, adverse toxicological properties?

-

Does it have a different pharmacokinetic and metabolic profile compared to the (S)-isomer?[8]

-

Is there any potential for in vivo chiral inversion to the active (S)-enantiomer?[8]

-

Does its presence impact the toxicity profile of the (S)-enantiomer?

A tiered approach, beginning with in vitro methods and progressing to targeted in vivo studies as needed, is the most scientifically sound and ethically responsible strategy.

Caption: Tiered toxicological evaluation workflow for Zolmitriptan (R)-isomer.

Analytical Methodologies: The Foundation of Accuracy

Before any toxicological study, a validated, stereoselective analytical method is paramount. This ensures the purity of the test article (R-isomer) and allows for accurate quantification in biological matrices during pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with a chiral stationary phase is the standard approach.[3][12][13]

Table 1: Example Parameters for Chiral HPLC Method Validation

| Parameter | Specification | Rationale |

|---|---|---|

| Column | Chiralpak AD-H (or equivalent) | Proven resolution for Zolmitriptan enantiomers.[3][12] |

| Mobile Phase | Hexane:Isopropanol:Methanol:Diethylamine | Optimized for baseline separation of enantiomers.[3][14] |

| Resolution | > 2.0 between enantiomer peaks | Ensures accurate, independent quantification. |

| Linearity | r² > 0.995 | Confirms a proportional response across a range of concentrations. |

| LOD & LOQ | Defined (e.g., ng/mL level) | Establishes the sensitivity limits for detecting the R-isomer.[3] |

| Accuracy | 85-115% recovery | Demonstrates the method's ability to measure the true concentration. |

| Precision | RSD < 15% | Shows the reproducibility of the measurements. |

In Vitro Toxicity Assessment: A Mechanistic First Look

In vitro assays serve as a cost-effective, high-throughput screening battery to identify potential toxicological liabilities early, in line with the 3Rs principles (Replacement, Reduction, Refinement) of animal testing.[15][16]

Cytotoxicity Screening

The initial step is to assess the potential of the (R)-isomer to cause cell death. A panel of assays using cell lines relevant to potential target organs is recommended.

Experimental Protocol: MTT Assay for Cytotoxicity in HepG2 Cells

-

Cell Culture: Culture human hepatocarcinoma (HepG2) cells in appropriate media until they reach 80-90% confluency. HepG2 cells are chosen as the liver is the primary site of Zolmitriptan metabolism.[17][18]

-

Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Dosing: Prepare a dilution series of the Zolmitriptan (R)-isomer (e.g., from 0.1 µM to 1000 µM) in culture medium. The (S)-isomer and a vehicle control should be run in parallel.

-

Exposure: Replace the medium in the wells with the prepared drug solutions and incubate for 24 or 48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ (concentration causing 50% inhibition of cell viability).

Table 2: Key Data Endpoints for In Vitro Toxicity Studies

| Assay Type | Endpoint | Interpretation |

|---|---|---|

| Cytotoxicity | IC₅₀ (µM) | Concentration at which 50% of cells are non-viable. A lower IC₅₀ indicates higher cytotoxicity. |

| Ames Test | Revertant Colony Count | A significant (≥2-fold) increase over background suggests mutagenic potential. |

| Chromosomal Aberration | % of Cells with Aberrations | A statistically significant, dose-dependent increase indicates clastogenic potential. |

| Metabolic Stability | Half-life (t½, min) | Indicates the rate of clearance by metabolic enzymes. |

Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement to assess the potential of a substance to damage genetic material.[19] A standard battery of tests is employed.

Caption: Decision logic for the standard genotoxicity testing battery.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.[19]

-

Exposure: Combine the test article (R-isomer at multiple concentrations), the bacterial strain, and either S9 mix or buffer in molten top agar.

-

Plating: Pour the mixture onto minimal glucose agar plates and incubate for 48-72 hours.

-

Counting: Count the number of revertant colonies (colonies that have mutated back to a prototrophic state) on each plate.

-

Analysis: A positive result is typically defined as a dose-related increase in revertant colonies that is at least double the vehicle control count in one or more strains.

In Vivo Toxicity Assessment: The Whole-System Evaluation

If in vitro studies raise concerns or to fulfill regulatory requirements for qualifying an impurity, in vivo studies are initiated.[20] These studies must be conducted under Good Laboratory Practice (GLP) conditions and adhere to international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[20][21]

Acute Toxicity

An acute toxicity study provides initial information on the substance's toxicity after a single high dose.